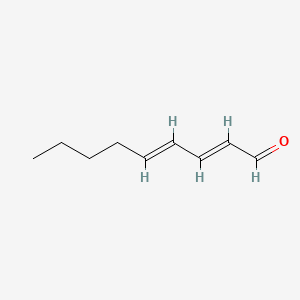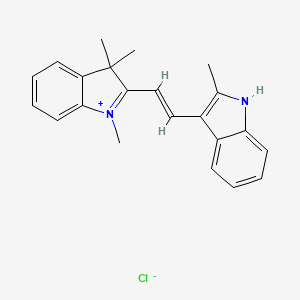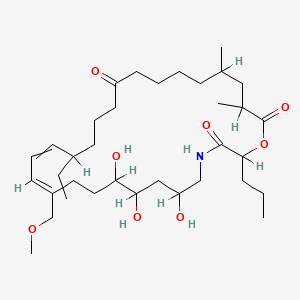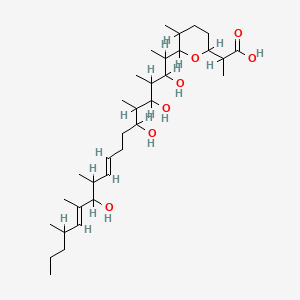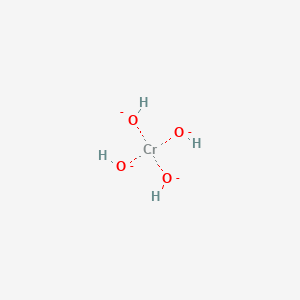
tetraoxidochromate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraoxidochromate(4-) is a chromium oxoanion.
Aplicaciones Científicas De Investigación
Application in Microbial Recovery of Elemental Nanoparticles
Research by Ramos-Ruiz et al. (2016) explored the microbial recovery of elemental tellurium nanoparticles from aqueous streams containing soluble tellurium oxyanions. This study is significant as it demonstrates the potential of using microbial processes to recover valuable elements from waste streams, which could include the application of tetraoxidochromate(IV) in similar recovery processes (Ramos-Ruiz et al., 2016).
Role in Electrochemistry and Spectroelectrochemistry
Koca et al. (2007) conducted detailed electrochemical characterization of various oxotitanium(IV) derivatives, which is closely related to the electrochemical behavior of tetraoxidochromate(IV). Their findings could be relevant for understanding the electrochemical applications of tetraoxidochromate(IV) in energy storage and conversion systems (Koca et al., 2007).
Environmental Impact Assessment
The work of Zänker and Hennig (2014) on tetravalent actinides provides insights into the behavior of colloid-borne forms of tetravalent elements in environmental scenarios. This research is essential for assessing the environmental impact and mobility of compounds like tetraoxidochromate(IV) in natural waters (Zänker & Hennig, 2014).
Investigation in Subcellular Fractions
Sakurai et al. (1980) detected tetravalent oxovanadium(IV) in liver subcellular fractions, which highlights the importance of studying the biological interactions and cellular localization of tetravalent compounds like tetraoxidochromate(IV). This research could be useful in understanding the bioaccumulation and biological effects of such compounds (Sakurai et al., 1980).
Applications in Redox Flow Batteries
Liu et al. (2009) investigated a redox flow battery employing chromium(III) acetylacetonate, which is closely related to the chemistry of tetraoxidochromate(IV). Their research on the electrochemical behavior of chromium complexes provides valuable insights into the potential application of tetraoxidochromate(IV) in energy storage technologies (Liu et al., 2009).
Propiedades
Fórmula molecular |
CrH4O4-4 |
|---|---|
Peso molecular |
120.03 g/mol |
Nombre IUPAC |
chromium;tetrahydroxide |
InChI |
InChI=1S/Cr.4H2O/h;4*1H2/p-4 |
Clave InChI |
QJJQCFFMTQDLQE-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Cr] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



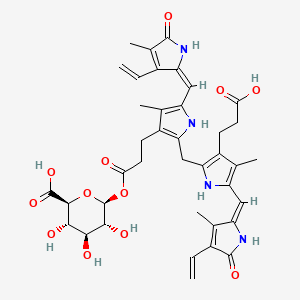
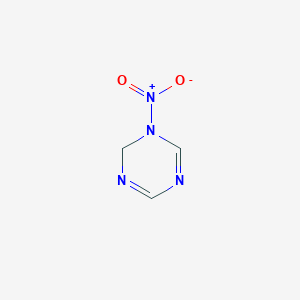
![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)
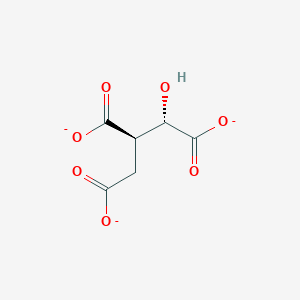
![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)


![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)

